3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride
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Overview
Description
3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a phenoxy group, and a piperidine-2,6-dione core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the piperazine ring.
Formation of the Piperidine-2,6-dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine-2,6-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Known for its use in treating sickle cell disease and β-thalassemia.
3-(3-Fluoro-4-piperidin-4-ylphenylamino)piperidine-2,6-dione: Used in the development of protein degrader libraries.
Uniqueness
3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
2703780-44-1 |
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Molecular Formula |
C15H21Cl2N3O3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C15H19N3O3.2ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;;/h1-4,13,16H,5-10H2,(H,17,19,20);2*1H |
InChI Key |
BOTWHPDNRGHDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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